molecular formula C15H17F6N3S B15155448 1-(2-Aminocyclohexyl)-3-[3,5-bis(trifluoromethyl)phenyl]thiourea

1-(2-Aminocyclohexyl)-3-[3,5-bis(trifluoromethyl)phenyl]thiourea

Cat. No.: B15155448
M. Wt: 385.4 g/mol
InChI Key: XZECTQVYSKGNEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminocyclohexyl)-3-[3,5-bis(trifluoromethyl)phenyl]thiourea is a chiral thiourea derivative with a stereochemically defined 2-aminocyclohexyl group and a 3,5-bis(trifluoromethyl)phenyl substituent. Its synthesis typically involves reacting trans-1,2-diaminocyclohexane with 3,5-bis(trifluoromethyl)phenyl isothiocyanate under anhydrous conditions in dichloromethane or tetrahydrofuran (THF) . The compound is characterized by strong hydrogen-bond-donating thiourea moieties and electron-withdrawing trifluoromethyl groups, making it a potent organocatalyst in asymmetric synthesis, particularly for enantioselective aza-Michael additions and ketone syntheses .

Key physical properties (based on analogous structures):

  • Melting Point: ~100–102°C (similar to catalyst 9 in ).
  • Stereochemical Variants: (R,R) and (S,S) diastereomers are commercially available (CAS 860994-58-7 and 1027476-96-5, respectively) .
  • Molecular Weight: ~441.17 g/mol (derived from for a related compound).

Properties

IUPAC Name

1-(2-aminocyclohexyl)-3-[3,5-bis(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F6N3S/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)23-13(25)24-12-4-2-1-3-11(12)22/h5-7,11-12H,1-4,22H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZECTQVYSKGNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F6N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-aminocyclohexyl)-1-[3,5-bis(trifluoromethyl)phenyl]thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with 2-aminocyclohexylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may

Biological Activity

1-(2-Aminocyclohexyl)-3-[3,5-bis(trifluoromethyl)phenyl]thiourea, also known as N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea (CAS No. 860994-58-7), is a compound of interest due to its diverse biological activities. This article presents a detailed overview of its biological properties, including antimicrobial and antitumor activities, supported by data tables and relevant research findings.

  • Molecular Formula : C15H17F6N3S
  • Molecular Weight : 385.37 g/mol
  • Purity : Typically around 97% .

Antimicrobial Activity

Research has demonstrated that thiourea derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of this compound

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)2 µg/mL
Staphylococcus epidermidis4 µg/mL
Mycobacterium tuberculosis (H37Rv)Weak activity observed

The compound's MIC against MRSA was reported at 2 µg/mL, indicating potent antibacterial activity. Additionally, it exhibited effectiveness against multiple strains of Staphylococcus epidermidis with an MIC of 4 µg/mL .

The antimicrobial mechanism involves dual inhibition of DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication. This dual action contributes to the compound's effectiveness against resistant strains .

Antitubercular Activity

In studies focusing on antitubercular properties, the compound demonstrated weak to moderate activity against Mycobacterium tuberculosis strains. Notably, it showed enhanced potency compared to standard treatments like isoniazid against resistant strains .

Table 2: Antitubercular Activity Comparison

Compound MIC (µg/mL) Activity Against Resistant Strains
IsoniazidReferenceModerate
This compoundWeakStronger than isoniazid

Antitumor Activity

The antitumor potential of this compound has also been investigated. It exhibited weak to moderate cytotoxic effects on various cancer cell lines such as SW480, SW620, and PC3 while being non-toxic to normal human keratinocytes (HaCaT cells) .

Table 3: Antitumor Activity Overview

Cell Line Cytotoxicity
SW480Moderate
SW620Moderate
PC3Weak
HaCaT (normal cells)Non-toxic

Case Studies

In a case study involving the Cu(II) complex of a related thiourea derivative, significant antimicrobial activity was observed against a panel of clinical bacterial isolates. This complex demonstrated an MIC of 2 µg/mL against MRSA and showed strong inhibition against mycobacterial strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives with 3,5-bis(trifluoromethyl)phenyl groups are widely studied for their catalytic and biomedical applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Thiourea Derivatives

Compound Name Key Structural Features Melting Point (°C) Applications Key Differences vs. Target Compound References
1-(2-Aminocyclohexyl)-3-[3,5-bis(trifluoromethyl)phenyl]thiourea (Target) Chiral cyclohexylamine; stereospecific (R,R or S,S) configuration 100–102 Asymmetric organocatalysis Reference compound
1-(Adamantan-1-yl)-3-((1R,2S,4R)-7,7-dimethyl-1-(pyrrolidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-yl)thiourea (58) Rigid adamantane and camphor-derived bicyclic amine 144–145 Not specified (likely catalysis) Bulky adamantane group; higher melting point
1-(3,5-bis(trifluoromethyl)phenyl)-3-(((1R,2S,4R)-7,7-dimethyl-2-(pyrrolidin-1-yl)bicyclo[2.2.1]heptan-1-yl)methyl)thiourea (59) Camphor-derived bicyclic amine; pyrrolidine substituent 53–57 Not specified Flexible pyrrolidine side chain; lower crystallinity
1-(4-vinylphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea (VTU) Vinylphenyl group Not reported Molecular imprinting polymers Polymerizable vinyl group
1-(8-(3-thioureidophenoxy)octyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea (47) Long alkyl chain (octyl) Not reported Antiviral (HCV inhibition) Enhanced solubility for biomedical applications
1-((1S,2S)-2-(dimethylamino)cyclohexyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea Dimethylamino substituent on cyclohexyl group Not reported Catalysis Electron-donating dimethylamino group

Key Findings from Comparative Analysis

Stereochemical Influence :

  • The (R,R) and (S,S) configurations of the target compound significantly impact enantioselectivity in catalysis. For example, the (R,R) isomer in achieved high yields in asymmetric aza-Michael additions, whereas stereoisomers with camphor-derived amines () showed reduced activity due to steric hindrance .

Substituent Effects: Electron-Withdrawing Groups: The 3,5-bis(trifluoromethyl)phenyl group enhances hydrogen-bonding capacity, critical for substrate activation in catalysis. Analogues with electron-donating groups (e.g., dimethylamino in ) exhibit reduced acidity, lowering catalytic efficiency . Flexibility vs.

Biomedical vs. Catalytic Applications :

  • Derivatives with long alkyl chains (e.g., compound 47 in ) are optimized for antiviral activity via improved membrane permeability, unlike the target compound, which prioritizes chiral recognition in catalysis .

Synthetic Accessibility :

  • The target compound is synthesized in 2–3 steps with >85% yield (), whereas camphor-derived analogues () require multi-step purifications, reducing scalability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Aminocyclohexyl)-3-[3,5-bis(trifluoromethyl)phenyl]thiourea, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3,5-bis(trifluoromethyl)phenyl isothiocyanate and 2-aminocyclohexylamine derivatives. Key steps include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity .
  • Temperature control : Maintain reflux conditions (70–90°C) to ensure complete reaction .
  • Purification : Column chromatography or recrystallization (e.g., using methanol/water) to achieve >95% purity .
    • Yield Optimization : Introduce catalytic bases (e.g., triethylamine) to neutralize acidic byproducts and improve reaction efficiency .

Q. How can the stereochemical configuration of the cyclohexylamine moiety influence the compound’s biological activity?

  • Methodological Answer :

  • Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to resolve enantiomers. For example, (1S,2S)-configured derivatives may exhibit enhanced receptor binding due to spatial compatibility with hydrophobic pockets .
  • Bioactivity Correlation : Compare diastereomeric complexes in enzyme inhibition assays (e.g., acetylcholinesterase or kinase assays) to quantify stereochemical effects .

Q. What spectroscopic techniques are most reliable for characterizing this thiourea derivative?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm amine and thiourea functional groups (e.g., NH protons at δ 8.5–9.5 ppm) .
  • FT-IR : Detect thiourea C=S stretching (~1250 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 441.17) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with receptors (e.g., neuraminidase or kinase domains). Focus on hydrogen bonding between thiourea and active-site residues .
  • Validation : Cross-reference docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar thiourea derivatives?

  • Methodological Answer :

  • Comparative Assays : Standardize testing conditions (e.g., cell lines, incubation time) to minimize variability .
  • Structural Analysis : Use X-ray crystallography to identify conformational differences (e.g., cis vs. trans thiourea configurations) impacting activity .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate datasets from multiple studies and isolate confounding variables .

Q. How does the trifluoromethyl group’s electronic nature influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity Measurement : Calculate logP values (e.g., using HPLC retention times) to assess membrane permeability .
  • Metabolic Stability : Conduct microsomal assays (e.g., liver microsomes) to track degradation rates. CF₃ groups often reduce oxidative metabolism .
  • SAR Studies : Synthesize analogs with varying substituents (e.g., -Cl, -OCH₃) to isolate electronic effects .

Q. What experimental designs validate the compound’s role as a selective enzyme inhibitor?

  • Methodological Answer :

  • Enzyme Panels : Test against related enzymes (e.g., kinases, proteases) to establish selectivity .
  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition mode (competitive vs. non-competitive) .
  • Cellular Assays : Measure cytotoxicity (e.g., MTT assay) to confirm therapeutic index .

Data Contradiction Analysis

Q. Why might solubility discrepancies arise between computational predictions and experimental results?

  • Methodological Answer :

  • Solvent Effects : Re-evaluate predictions using explicit solvent models (e.g., COSMO-RS) instead of implicit methods .
  • Polymorphism Screening : Perform PXRD to detect crystalline forms with differing solubilities .
  • Additive Screening : Test co-solvents (e.g., PEG 400) or surfactants to enhance aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.